
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a fascinating compound that has been studied for its diverse chemical properties and applications. It is characterized by the presence of a trifluoromethyl group, a triazole ring, and a thiophene moiety, making it a versatile molecule with significant potential in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multiple steps. Typically, it starts with the formation of the triazole ring through the reaction of hydrazine with a suitable precursor. This is followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions. The final step involves the coupling of the triazole intermediate with thiophen-2-ylmethyl isocyanate to form the target urea derivative.
Industrial Production Methods: Industrial synthesis may vary in scale and efficiency, often leveraging high-throughput methods and optimization of reaction conditions to achieve maximum yield and purity. Specific catalysts and temperature controls are critical to ensure the consistency and quality of the product.
化学反应分析
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Types of Reactions:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the triazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group is relatively inert but can participate in nucleophilic substitution under specific conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution reactions are commonly employed. Conditions vary depending on the desired transformation, typically involving controlled temperatures and pH.
Major Products: Products depend on the type of reaction, for example, thiophene sulfoxide from oxidation or a hydroxyl derivative from reduction of the triazole carbonyl group.
科学研究应用
The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea finds applications in several scientific research domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure that can fit into active sites of specific enzymes, thereby modulating their activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antifungal activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the creation of specialty materials and as a building block for the synthesis of polymers with specific properties.
作用机制
The mechanism by which 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in its potential therapeutic applications.
Molecular Pathways: It may interact with signal transduction pathways, affecting cellular processes such as growth, apoptosis, and metabolism.
相似化合物的比较
Compared to other compounds with similar structures, 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of a trifluoromethyl group, a triazole ring, and a thiophene moiety:
Unique Properties: The presence of the trifluoromethyl group imparts significant stability and lipophilicity, while the triazole and thiophene components provide a scaffold for various chemical reactions and interactions with biological targets.
Similar Compounds: Other compounds with related structures include 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. These compounds share similar frameworks but differ in the heterocyclic ring, affecting their chemical and biological properties.
This compound truly exemplifies the diversity and potential that synthetic organic chemistry can offer, with its myriad applications across multiple scientific fields. Its unique structure makes it a valuable target for continued research and development.
属性
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O2S/c1-19-9(12(13,14)15)18-20(11(19)22)5-4-16-10(21)17-7-8-3-2-6-23-8/h2-3,6H,4-5,7H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWRWSEVDZJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2732318.png)
methanone](/img/structure/B2732319.png)
![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)
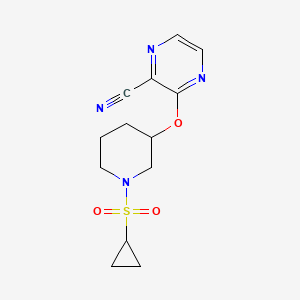
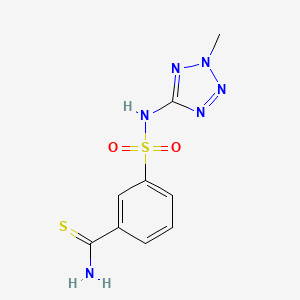
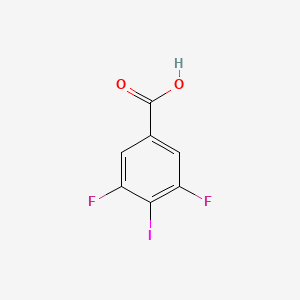
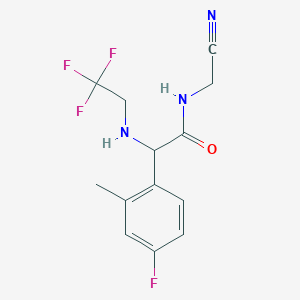
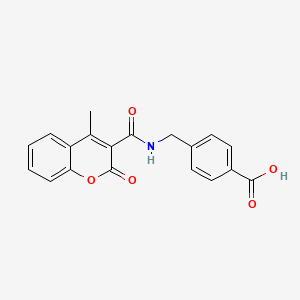
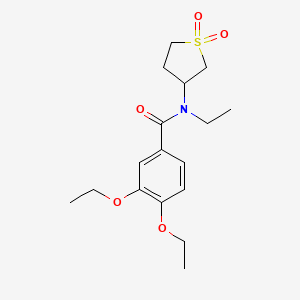
![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
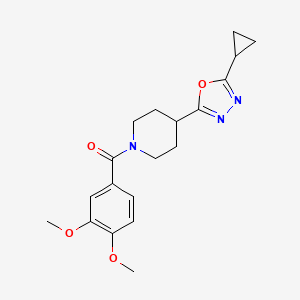
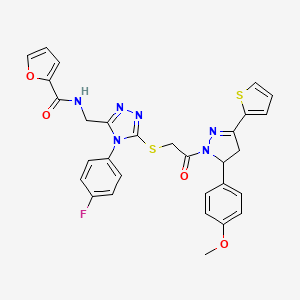
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
